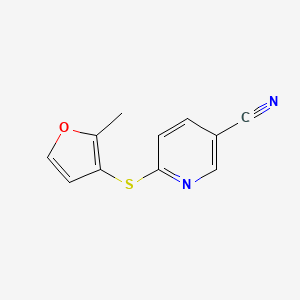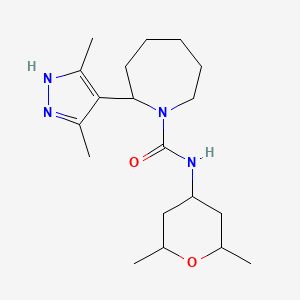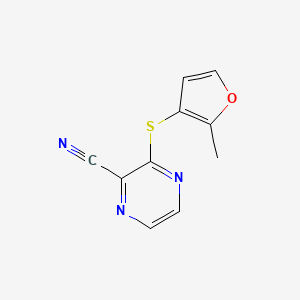![molecular formula C19H22N2O3 B7647776 N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide, commonly known as DEET, is a widely used insect repellent. The chemical compound was first synthesized in 1953 by the U.S. Army and has since become a popular choice for insect protection. DEET is known for its effectiveness against a variety of insects, including mosquitoes, ticks, and fleas. In
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It is commonly used in insect repellent formulations and has been shown to be effective against a variety of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. DEET has also been studied for its potential use in agriculture as a pesticide.
作用機序
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect its host. DEET may also interfere with the insect's ability to locate its host through olfactory cues.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that DEET may have neurotoxic effects in animals. DEET has also been shown to have some repellent activity against ticks, but its effectiveness against ticks is generally lower than its effectiveness against mosquitoes.
実験室実験の利点と制限
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a useful tool for studying insect behavior and ecology. However, the use of DEET in laboratory experiments may be limited by its potential toxicity to animals and the need for proper safety precautions when handling the chemical.
将来の方向性
Future research on DEET may focus on developing new formulations that are more effective against a wider range of insects, including those that are resistant to DEET. Additionally, research may focus on developing new insect repellents that are safer and more environmentally friendly than DEET. Finally, research may focus on understanding the mechanism of action of DEET in more detail to improve its effectiveness and safety.
合成法
DEET can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-diethylaminoethanol and then with phenylacetyl chloride. The final product is a white crystalline solid with a melting point of 81-83°C.
特性
IUPAC Name |
N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-21(4-2)19(24)17(14-9-6-5-7-10-14)20-18(23)15-11-8-12-16(22)13-15/h5-13,17,22H,3-4H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEQNUIYKASEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)


![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)

![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)